molecular formula C24H22N2O7S B11233648 methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B11233648
M. Wt: 482.5 g/mol
InChI Key: SSHUOPFFVJPSND-UHFFFAOYSA-N
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Description

METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzoxazine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative .

Scientific Research Applications

METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzoxazine ring and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O7S

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 4-[[4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C24H22N2O7S/c1-31-18-11-13-19(14-12-18)34(29,30)26-15-22(33-21-6-4-3-5-20(21)26)23(27)25-17-9-7-16(8-10-17)24(28)32-2/h3-14,22H,15H2,1-2H3,(H,25,27)

InChI Key

SSHUOPFFVJPSND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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